molecular formula C28H29FN2O5S B2455869 Ethyl 4-((2-((4-fluorophenyl)carbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate CAS No. 536701-17-4

Ethyl 4-((2-((4-fluorophenyl)carbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B2455869
CAS No.: 536701-17-4
M. Wt: 524.61
InChI Key: RTBOXMTZSHKFSW-UHFFFAOYSA-N
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Description

Ethyl 4-((2-((4-fluorophenyl)carbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C28H29FN2O5S and its molecular weight is 524.61. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[[2-[(4-fluorophenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN2O5S/c1-4-35-27(32)18-5-11-22(12-6-18)36-17-24-23-16-26(34-3)25(33-2)15-19(23)13-14-31(24)28(37)30-21-9-7-20(29)8-10-21/h5-12,15-16,24H,4,13-14,17H2,1-3H3,(H,30,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBOXMTZSHKFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2-((4-fluorophenyl)carbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core substituted with a carbamothioyl group and an ethoxybenzoate moiety. Its chemical structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈FNO₃S
  • Molecular Weight : 341.41 g/mol

Research indicates that this compound may act as an inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-serine, which plays a crucial role in neurotransmission and neuroprotection. By inhibiting DAAO, the compound could potentially enhance levels of D-serine, thereby improving synaptic function and offering neuroprotective effects.

Antioxidant Activity

Studies have shown that derivatives of tetrahydroisoquinolines exhibit significant antioxidant properties. This compound may similarly reduce oxidative stress by scavenging free radicals.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter levels suggests potential neuroprotective effects. In particular, it may help in conditions like Alzheimer's disease by preventing neuronal damage associated with oxidative stress and excitotoxicity.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. This compound may possess activity against various bacterial strains.

Case Studies and Research Findings

StudyFindings
Study on DAAO Inhibition Demonstrated that related compounds significantly inhibit DAAO activity, suggesting potential for treating schizophrenia and other neuropsychiatric disorders.
Antioxidant Activity Assessment Showed that tetrahydroisoquinoline derivatives reduced oxidative stress markers in vitro.
Antimicrobial Testing Found that similar compounds exhibited bactericidal effects against Gram-positive bacteria.

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